molecular formula C10H20N2O3 B6321278 tert-Butyl cis-3-amino-4-hydroxy-1-piperidinecarboxylate, 95% CAS No. 1638759-83-7

tert-Butyl cis-3-amino-4-hydroxy-1-piperidinecarboxylate, 95%

Cat. No. B6321278
CAS RN: 1638759-83-7
M. Wt: 216.28 g/mol
InChI Key: LUQURLQDYAJECW-JGVFFNPUSA-N
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Description

Tert-Butyl cis-3-amino-4-hydroxy-1-piperidinecarboxylate is a chemical compound with the molecular formula C10H20N2O3 . It is also known by its IUPAC name tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+ . This indicates that the compound has two chiral centers, leading to its cis configuration .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.28 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . The compound is a solid at room temperature .

Scientific Research Applications

  • Synthesis of Enantiopure Derivatives : The compound is used in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, starting from Boc-Asp-O(t)Bu and other beta-amino acids. This process involves the reduction of tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates to yield cis-4-hydroxy delta-lactams with good yield and stereoselectivity (Marin et al., 2004).

  • Diastereoselective Hydroxylation : This compound is also key in the diastereoselective hydroxylation of 6-substituted piperidin-2-ones, leading to the synthesis of significant compounds like (2S,5R)-5-hydroxylysine. This amino acid is unique to collagen and collagen-like proteins (Marin et al., 2002).

  • Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : The compound has been used in the asymmetric syntheses of various piperidinecarboxylic acid derivatives, starting from amino acids like L-aspartic acid and beta-alanine. These syntheses involve multiple steps, including alkylation and reductive amination, indicating the compound's versatility in complex organic synthesis processes (Xue et al., 2002).

  • Structural Studies and Crystallography : Structural and crystallographic studies of tert-butyl piperidinecarboxylates have provided insights into molecular packing and hydrogen bonding, which are crucial for understanding the physical properties and reactivity of these compounds (Didierjean et al., 2004).

  • Oxidative Cyclization : The compound is involved in oxidative cyclization reactions, where it serves as a precursor for synthesizing complex organic molecules. These reactions are key in creating functionalized tetrahydrofurans, showcasing the compound's role in facilitating diverse chemical transformations (Dönges et al., 2015).

Safety And Hazards

The safety data sheet (SDS) for this compound can provide detailed information about its hazards, handling, storage, and disposal . Always follow standard safety procedures when handling chemical substances.

properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQURLQDYAJECW-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733806
Record name tert-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate

CAS RN

1312812-78-4, 1820579-78-9
Record name tert-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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